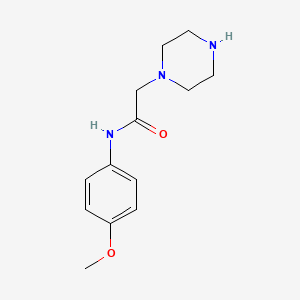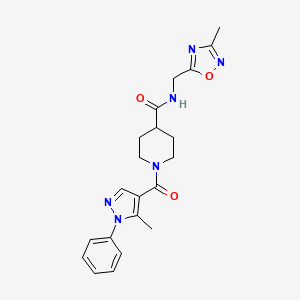
6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide, also known as SNS-032, is a small molecule inhibitor that has shown promise in various scientific research applications. This compound has been studied for its potential to inhibit cell growth and proliferation, making it a promising candidate for cancer therapy. In
Mechanism of Action
6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide inhibits the activity of cyclin-dependent kinases (CDKs), which are enzymes that play a key role in cell cycle regulation. Specifically, 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide inhibits CDK9, which is involved in the regulation of transcription. By inhibiting CDK9, 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide prevents the transcription of genes that are necessary for cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects. It has been shown to inhibit the production of inflammatory cytokines and to protect neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide is its specificity for CDK9, which allows for targeted inhibition of cell growth and proliferation. However, one limitation of 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide. One area of interest is the development of more soluble analogs of 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide that can be administered in vivo. Another area of interest is the potential use of 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide in combination with other anti-cancer agents to enhance their efficacy. Finally, further research is needed to fully understand the anti-inflammatory and neuroprotective effects of 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide and their potential therapeutic applications.
In conclusion, 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide is a promising small molecule inhibitor that has shown potential in various scientific research applications. Its specificity for CDK9 makes it a promising candidate for cancer therapy, and its anti-inflammatory and neuroprotective effects suggest potential applications in other areas of medicine. Further research is needed to fully understand the potential of 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide and to develop more effective analogs for use in vivo.
Synthesis Methods
6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide can be synthesized using a two-step process. The first step involves the reaction of 6-chloronicotinic acid with N-methyl-N-(pentan-3-yl)amine to form the corresponding amide intermediate. The second step involves the reaction of the amide intermediate with thionyl chloride to form 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide.
Scientific Research Applications
6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including multiple myeloma, acute lymphoblastic leukemia, and non-small cell lung cancer. 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide has also been studied for its potential to sensitize cancer cells to radiation therapy and chemotherapy.
properties
IUPAC Name |
6-chloro-N-methyl-N-pentan-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-4-10(5-2)15(3)12(16)9-6-7-11(13)14-8-9/h6-8,10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHMZJQSYFGKOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N(C)C(=O)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2436894.png)
![N-cyclopentyl-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2436895.png)
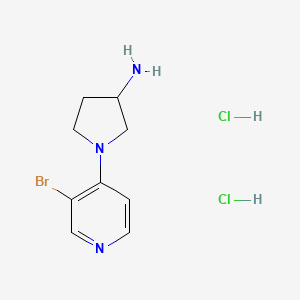

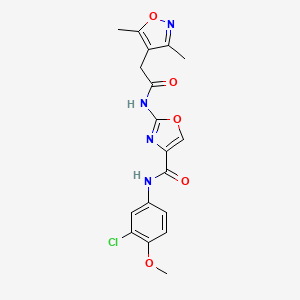
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2436902.png)
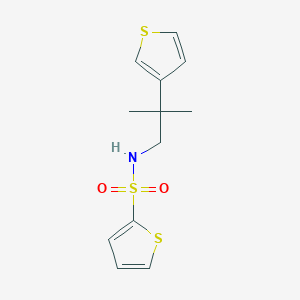
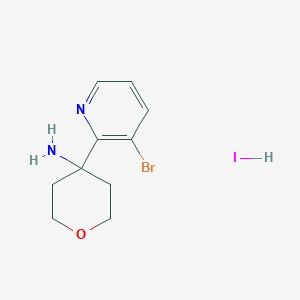
![N~1~-(3,4-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2436906.png)
![4-[(4-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2436908.png)
